![molecular formula C23H19N3O5S B2501909 N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide CAS No. 864939-42-4](/img/structure/B2501909.png)

N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

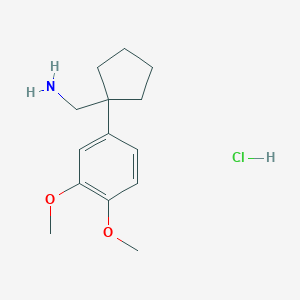

The compound N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a chemical entity that has been studied for its potential applications in various fields, including medicinal chemistry. The compound's structure suggests it may have interesting interactions with biological systems, which could be leveraged for therapeutic purposes.

Synthesis Analysis

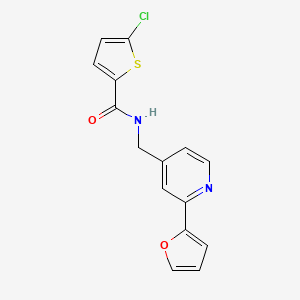

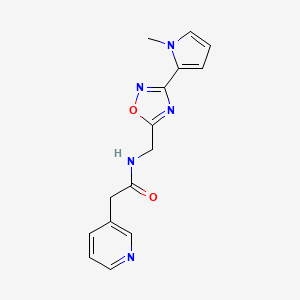

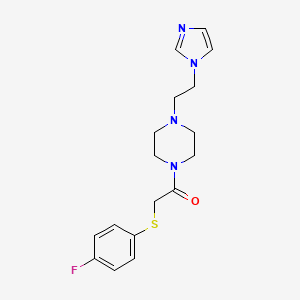

The synthesis of related compounds has been explored in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, indicating that various N-substituted benzamide derivatives can be synthesized and may exhibit significant biological activities . Although the exact synthesis of N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is not detailed in the provided papers, similar synthetic routes could potentially be applied or adapted for its production.

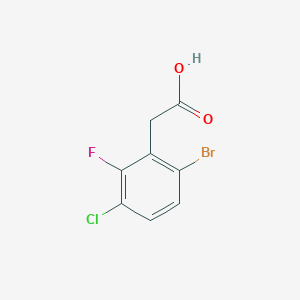

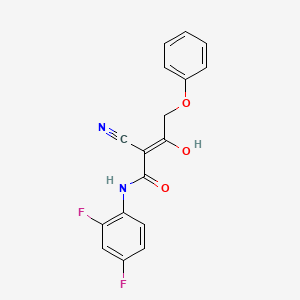

Molecular Structure Analysis

The molecular structure of a closely related compound, N-(1,3-dioxoisoindolin-2yl)benzamide, has been analyzed using single crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic space group . This suggests that the compound has a well-defined three-dimensional structure, which is crucial for its interactions with biological targets. The presence of the 1,3-dioxoisoindol moiety is particularly interesting, as it may contribute to the compound's biological activity.

Chemical Reactions Analysis

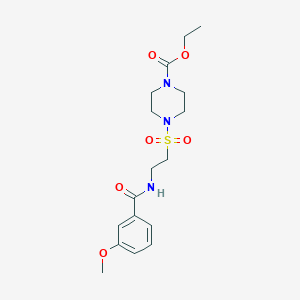

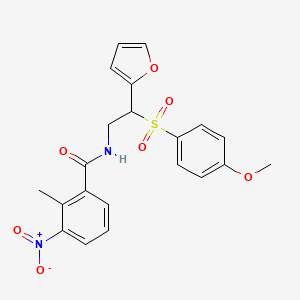

While the specific chemical reactions of N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide are not discussed in the provided papers, the analysis of related compounds suggests that the benzamide and sulfonamide groups could be reactive sites. These functionalities are known to participate in various chemical reactions, which could be exploited to further modify the compound or to understand its mechanism of action in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(1,3-dioxoisoindolin-2yl)benzamide, have been characterized using IR spectroscopy, SEM, and computational studies . These techniques provide valuable information about the compound's stability, electronic structure, and potential interactions with other molecules. The hydrogen bonding network observed in the crystal structure could influence the solubility and binding properties of the compound, which are important factors in drug design and development.

Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

Sulfonamide derivatives, including structures similar to the specified compound, are investigated for their antioxidant capacities. A review focusing on ABTS radical cation-based assays discusses reaction pathways of antioxidants, highlighting how specific structures may interact with radicals (Ilyasov et al., 2020). This suggests a potential application in understanding the antioxidant properties of N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide.

Synthetic and Pharmacological Potential

Compounds with a sultone core, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, showcase a high synthetic and pharmacological potential, suggesting that similar attention could be directed towards our compound of interest for its synthetic versatility and potential pharmacological applications (Hryhoriv et al., 2021).

DNA Binding and Analogs

The study of Hoechst 33258 and its analogs, known for binding to the minor groove of DNA, indicates a research area involving the interaction of sulfonamide derivatives with nucleic acids. This could imply potential applications in genomic studies or as a tool in molecular biology (Issar & Kakkar, 2013).

Diuretic and Carbonic Anhydrase Inhibition

The role of sulfonamide compounds as diuretics and carbonic anhydrase inhibitors is well-documented. These applications could be explored for the specified compound, given its structural features that may interact similarly with biological targets (Carta & Supuran, 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-2-26(17-6-4-3-5-7-17)32(30,31)18-11-8-15(9-12-18)21(27)24-16-10-13-19-20(14-16)23(29)25-22(19)28/h3-14H,2H2,1H3,(H,24,27)(H,25,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROPTULDWYCEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2501831.png)

![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)

![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)